molecular formula C11H16N2O5S B1335627 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid CAS No. 91431-32-2

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid

Cat. No. B1335627
CAS RN: 91431-32-2
M. Wt: 288.32 g/mol
InChI Key: RRUSSPCTEKRTSC-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid, also known as DMSO2-HEBA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and has been extensively studied due to its potential applications in various fields of research.

Scientific Research Applications

Supramolecular Organic Salts

Research on hydrogen bonding involving 2-aminoheterocyclic compounds and carboxylic acid derivatives, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, has contributed to the understanding of binding mechanisms with carboxylic acid derivatives. This study showcases the preparation of anhydrous and hydrous multicomponent adducts and examines their crystalline forms, focusing on the stabilization of supramolecular architectures of salts through non-covalent interactions (Jin et al., 2011).

Biosynthesis of Natural Products

The biosynthesis of AHBA-derived natural products, including a family of ansamycins, saliniketals, and mitomycins, is explored. This comprehensive review covers molecular genetics, chemical, and biochemical perspectives on the biosynthesis pathways and structures of these natural products (Kang et al., 2012).

Electrochemical Behavior

A study on the electrochemical reduction of various benzoic acids, including 2-hydroxy-5-azo-benzoic acid, provides insights into the impact of substituents and pH on their electrochemical behavior. The proposed mechanism for the reduction process, leading to the formation of 5-amino salicylic acid, reveals important aspects of their electrochemical characteristics (Mandić et al., 2004).

Prenylated Benzoic Acids

Investigating the leaves of Rapanea myricoides, researchers identified two diprenylated benzoic acids, contributing to the understanding of natural product synthesis and structural characterizations of these compounds (Blunt et al., 1998).

Synthesis of Key Intermediates

The industrial process scale-up for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in manufacturing SGLT2 inhibitors, demonstrates a practical and cost-effective approach. This study emphasizes the importance of this intermediate in the context of diabetes therapy (Zhang et al., 2022).

Biological Activity of Complexes

Research on the synthesis and characterization of a benzoic acid derivative and its Cd(II) complex illustrates the potential biological activities, such as antifungal and antibacterial properties, of these compounds. This study contributes to the field of medicinal chemistry and drug development (Jaber et al., 2021).

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-(2-hydroxyethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-13(2)19(17,18)8-3-4-10(12-5-6-14)9(7-8)11(15)16/h3-4,7,12,14H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUSSPCTEKRTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407000
Record name 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid

CAS RN

91431-32-2
Record name 5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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